Selective c-Src Kinase Inhibition
A 6-hydrazinopurine-based inhibitor, PH006, selectively inhibits c-Src kinase with an IC50 of 0.38 μM. This potency was demonstrated in an enzyme-linked immunosorbent assay (ELISA) [1]. In a panel of 14 diverse tyrosine kinases, PH006 showed significant selectivity for c-Src over other kinases, including Abl, EGFR, and VEGFR2, which had IC50 values >20 μM [2]. This indicates that the 6-hydrazinopurine scaffold confers a high degree of target selectivity not observed with other purine-based inhibitors tested in the same panel.
| Evidence Dimension | c-Src Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | PH006: IC50 = 0.38 μM |
| Comparator Or Baseline | Abl, EGFR, VEGFR2: IC50 > 20 μM |
| Quantified Difference | PH006 is >50-fold more potent against c-Src than against Abl, EGFR, or VEGFR2. |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) with a panel of 14 tyrosine kinases. |
Why This Matters
For researchers developing targeted cancer therapies, this selectivity profile is critical for minimizing off-target effects and maximizing therapeutic index, making 6-hydrazinopurine a preferred scaffold for c-Src inhibitor design.
- [1] Ma, J. G., Huang, H., Chen, S. M., Chen, Y., Xin, X. L., Lin, L. P., Ding, J., Liu, H., & Meng, L. H. (2011). PH006, a novel and selective Src kinase inhibitor, suppresses human breast cancer growth and metastasis in vitro and in vivo. Breast Cancer Research and Treatment, 130(1), 85-96. View Source
- [2] Ma, J. G., et al. (2011). PH006, a novel and selective Src kinase inhibitor... View Source
